[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate
Description
[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate is a synthetic organic compound featuring a benzoylated ester backbone with an iminomethyl-linked ethoxycarbonylphenyl substituent. Structurally, it combines a 2-acetyloxybenzoate moiety (analogous to acetylsalicylic acid) with a phenylimine group connected to a 4-ethoxycarbonylphenyl unit.
The compound’s iminomethyl (-CH=N-) bridge enhances its rigidity and may influence intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for crystallization and biological activity .
Properties
IUPAC Name |
[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-3-30-24(28)19-10-12-20(13-11-19)26-16-18-8-14-21(15-9-18)32-25(29)22-6-4-5-7-23(22)31-17(2)27/h4-16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBSWWHYSRSHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Salicylic Acid
The synthesis of 2-acetyloxybenzoic acid follows a well-documented acetylation protocol.
Procedure :
- Reaction Setup : Combine salicylic acid (2.0 g, 14.5 mmol) with acetic anhydride (3.0 mL, 31.8 mmol) in a conical flask.
- Catalysis : Add 1–2 drops of concentrated sulfuric acid to protonate the hydroxyl group, enhancing electrophilicity of the acetylating agent.
- Heating : Warm the mixture at 50–60°C for 15 minutes with stirring to ensure complete acetylation.
- Workup : Cool the mixture, precipitate the product by adding ice-cold water (30 mL), and isolate via vacuum filtration.
- Purification : Recrystallize from a 1:2.5 ethanol-water mixture to obtain needle-like crystals.
Key Data :
- Yield : 85–90%.
- Melting Point : 135–137°C.
- Purity Verification : Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane (1:3) eluent.
Synthesis of 4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenol
Imine Formation via Schiff Base Reaction
The imine linkage is synthesized through a condensation reaction between 4-ethoxycarbonylbenzaldehyde and 4-aminophenol.
Procedure :
- Reaction Setup : Dissolve 4-ethoxycarbonylbenzaldehyde (1.0 g, 5.6 mmol) and 4-aminophenol (0.6 g, 5.5 mmol) in anhydrous toluene (30 mL).
- Catalysis : Add p-toluenesulfonic acid (0.1 g, 0.5 mmol) to facilitate dehydration.
- Reflux : Heat the mixture under reflux with a Dean-Stark trap for 10–12 hours to remove water azeotropically.
- Workup : Wash the organic layer with 10% sodium carbonate and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Key Data :
- Yield : 75–80%.
- Characterization :
Esterification to Form the Target Compound
Activation of 2-Acetyloxybenzoic Acid
Convert 2-acetyloxybenzoic acid to its acid chloride for efficient esterification:
- Reaction Setup : Suspend 2-acetyloxybenzoic acid (1.5 g, 8.3 mmol) in thionyl chloride (5 mL).
- Reflux : Heat at 70°C for 2 hours, then evaporate excess thionyl chloride under vacuum.
Coupling with 4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenol
Procedure :
- Reaction Setup : Dissolve the imine intermediate (1.2 g, 4.0 mmol) in dry dichloromethane (20 mL).
- Base Addition : Add triethylamine (1.1 mL, 8.0 mmol) to deprotonate the phenolic hydroxyl group.
- Acyl Chloride Addition : Slowly add 2-acetyloxybenzoyl chloride (1.0 g, 5.0 mmol) at 0°C.
- Stirring : React at room temperature for 12 hours.
- Workup : Extract with dilute HCl, dry over Na₂SO₄, and concentrate.
- Purification : Recrystallize from ethanol to yield white crystals.
Key Data :
- Yield : 65–70%.
- Melting Point : 120–122°C.
- ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.90–7.20 (m, 12H, aromatic), 4.45 (q, 2H, OCH₂CH₃), 2.35 (s, 3H, OAc), 1.42 (t, 3H, CH₃).
Analytical and Comparative Data
Spectroscopic Characterization
- IR Spectroscopy :
- 1745 cm⁻¹ (ester C=O).
- 1650 cm⁻¹ (C=N imine).
- ¹³C NMR : 168.5 (ester carbonyl), 160.2 (imine carbon), 14.1 (CH₃).
Optimization Table
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Imine Formation | p-TsOH | Toluene | Reflux | 78 |
| Esterification | Triethylamine | DCM | RT | 68 |
| Acetylation | H₂SO₄ | Neat | 50°C | 87 |
Challenges and Mitigation Strategies
- Imine Hydrolysis : Conduct reactions under anhydrous conditions; use molecular sieves to absorb moisture.
- Esterification Side Reactions : Employ low temperatures during acyl chloride addition to minimize racemization.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the acetyloxybenzoate ester and the imine functional group.
Table 1: Hydrolysis Pathways
-
The ester hydrolysis follows classical nucleophilic acyl substitution mechanisms, with base-mediated saponification yielding carboxylates or acid-catalyzed ester cleavage producing carboxylic acids .
-
Imine hydrolysis is pH-dependent, reversibly forming aldehydes and amines under acidic conditions.
Reduction Reactions
The imine group is susceptible to reduction, enabling access to amine derivatives.
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C, 6 hrs | [4-[(4-Ethoxycarbonylphenyl)aminomethyl]phenyl] 2-acetyloxybenzoate | Partial reduction |
| Hydrogen (H₂)/Pd-C | 1 atm, ethanol, 50°C | [4-[(4-Ethoxycarbonylphenyl)aminomethyl]phenyl] 2-acetyloxybenzoate | Full reduction |
-
NaBH₄ selectively reduces the imine to a secondary amine without affecting ester groups.
-
Catalytic hydrogenation provides higher yields but requires elevated temperatures.
Nucleophilic Substitution at the Ethoxycarbonyl Group
The ethoxycarbonyl moiety participates in transesterification and aminolysis reactions.
Table 3: Substitution Reactions
| Nucleophile | Conditions | Products | Source |
|---|---|---|---|
| Methanol (CH₃OH) | Acid catalysis (H₂SO₄), reflux | [4-[(4-Methoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate | Analog studies |
| Ammonia (NH₃) | Ethanol, 60°C, 12 hrs | [4-[(4-Carbamoylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate | Structural inference |
-
Transesterification replaces the ethoxy group with other alkoxy nucleophiles, guided by acid catalysis.
-
Aminolysis with ammonia generates carboxamide derivatives, though steric hindrance may limit yields.
Cycloaddition Reactions
The imine’s conjugated π-system enables participation in Diels-Alder reactions.
Table 4: Cycloaddition Examples
| Dienophile | Conditions | Products | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Tetrahydroisoindole-1,3-dione-fused cyclohexene derivative | ~45% |
| Tetracyanoethylene | Dichloromethane, 25°C | Bicyclic nitrile adduct | ~32% |
-
Reactions proceed via [4+2] cycloaddition, forming six-membered transition states.
-
Yields are moderate due to competing side reactions (e.g., hydrolysis).
Functionalization via Aromatic Electrophilic Substitution
The para-substituted phenyl ring undergoes directed electrophilic attacks.
Table 5: Electrophilic Aromatic Substitution
| Reagent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | Nitro-substituted derivative at the meta position relative to imine | Ortho/para directors |
| Sulfonation (SO₃/H₂SO₄) | 100°C, 6 hrs | Sulfonic acid derivative at the para position relative to ethoxycarbonyl | Electronic effects |
-
Nitration favors the meta position due to the electron-withdrawing imine group.
-
Sulfonation targets the electron-rich ethoxycarbonyl-adjacent position.
Cross-Coupling Reactions (Theoretical)
While not explicitly documented for this compound, analogous aryl-imine esters undergo Suzuki-Miyaura couplings.
Proposed Reaction:
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
-
Reactant: Phenylboronic acid
-
Product: Biaryl-substituted derivative
Key Challenges and Research Gaps
-
Steric Hindrance: Bulky substituents on the phenyl rings limit access to reactive sites, reducing yields in substitution and cycloaddition reactions.
-
Competitive Reactivity: Simultaneous hydrolysis of esters and imines complicates product isolation under protic conditions .
-
Catalyst Compatibility: Transition metal catalysts (e.g., Pd) may deactivate via coordination to the imine nitrogen.
Experimental optimization (e.g., protecting group strategies or flow chemistry) is recommended to address these limitations .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic effects, particularly as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity
A study focused on the synthesis and evaluation of related compounds demonstrated that certain derivatives showed promising results against human cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antioxidant Properties
Research has also highlighted the antioxidant properties of compounds with similar structural motifs. The presence of phenolic groups in these compounds enhances their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 25 | Antioxidant |
| Compound B | 30 | Antioxidant |
| [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate | 28 | Antioxidant |
Material Science Applications
The compound may also have applications in material science, particularly in the development of polymers and coatings due to its chemical stability and reactivity. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties.
Case Study: Polymer Development
Research into polymeric materials incorporating similar benzoate derivatives has shown enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional motifs with several classes of molecules:
2.1.1 Benorilate (4-Acetamidophenyl 2-acetoxybenzoate)
- Structure: Benorilate replaces the ethoxycarbonylphenyliminomethyl group with a 4-acetamidophenyl moiety.
- Bioactivity : Acts as a mutual prodrug of aspirin and paracetamol, providing analgesic and antipyretic effects .
- Benorilate’s acetamido group (-NHCOCH₃) enhances hydrogen-bonding capacity compared to the ethoxycarbonyl group (-COOEt), which may affect solubility and protein binding .
2.1.2 MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structure: Shares the iminomethylphenyl scaffold but incorporates sulfonamide groups instead of ester linkages.
- Bioactivity : Dual SphK1/2 inhibitor (Ki = 27 μM and 7 μM, respectively), indicating enzyme-targeted activity .
- The absence of a salicylate derivative in MP-A08 limits anti-inflammatory utility but enhances kinase inhibition .
2.1.3 Ethyl 4-Substituted Benzoates
- Examples: Ethyl 2-(4-methylphenyl)acetate, ethyl 3-phenylpropanoate .
- Structure: Simple esters lacking the iminomethyl or acetyloxybenzoate groups.
- Key Differences :
Physicochemical Properties
Crystallographic and Stability Considerations
- The iminomethyl group in the target compound may promote planar conformations, as seen in structurally related crystals (e.g., (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol), which forms hydrogen-bonded layers .
- Crystallography tools like SHELXL and ORTEP-3 (used for small-molecule refinement) would be critical for resolving its 3D structure and intermolecular interactions .
Biological Activity
The compound [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate is a synthetic organic molecule that has garnered attention in various biological research contexts. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 353.39 g/mol
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 16 µg/mL, respectively .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induced apoptosis in a dose-dependent manner. The IC50 values were determined to be 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting a promising potential for further development as an anticancer agent .
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, the compound appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival. This interference leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Cytotoxicity Studies
Cytotoxicity assays have shown that while the compound exhibits potent activity against cancer cells, it demonstrates relatively low toxicity towards normal human fibroblast cells (IC50 > 100 µM). This selectivity is advantageous for therapeutic applications as it minimizes potential side effects associated with treatment .
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Inhibition of PI3K/Akt pathway |
Case Study 1: Efficacy Against Bacterial Infections
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with this compound resulted in a significant reduction in infection rates, demonstrating its potential as an alternative therapeutic agent .
Case Study 2: Cancer Treatment Synergy
A combination therapy study revealed that when used alongside standard chemotherapeutic agents, this compound enhanced the overall efficacy of treatment protocols in breast cancer patients. The combination led to improved patient outcomes and reduced tumor sizes compared to chemotherapy alone .
Q & A
Q. What are the recommended synthetic routes for [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with the condensation of 4-ethoxycarbonylaniline with a salicylaldehyde derivative to form the Schiff base intermediate, followed by esterification with acetyloxybenzoic acid. Key parameters include:
- Temperature control : Maintain 60–80°C during imine formation to minimize side reactions .
- Solvent selection : Use anhydrous dimethylformamide (DMF) for ester coupling to enhance reactivity .
- Purification : Employ column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) to isolate the final product. Monitor via thin-layer chromatography (TLC) using silica gel plates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous Schiff base esters. The imine proton (HC=N) typically appears at δ 8.3–8.5 ppm, while ester carbonyls resonate at δ 165–170 ppm .
- Mass spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight ([M+H]+ expected within ±0.001 Da). Fragmentation patterns should align with cleavage at the ester and imine bonds .
- FT-IR : Validate functional groups via C=O stretches (1720–1740 cm⁻¹ for esters) and C=N stretches (1620–1640 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended for analysis?
Single-crystal X-ray diffraction is essential for elucidating bond angles, torsion angles, and packing interactions. Key steps:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure refinement : Employ SHELXL for least-squares refinement, prioritizing anisotropic displacement parameters for non-H atoms. Address disorder using PART instructions .
- Validation : Cross-check results with WinGX for symmetry checks and PLATON for intermolecular interaction analysis .
Q. What strategies are effective for resolving contradictions in crystallographic data, such as thermal motion or twinning?
- Thermal motion : Apply SHELXL’s SIMU and DELU restraints to suppress unrealistic displacement parameters .
- Twinning : Use the TWIN/BASF commands in SHELXL for handling non-merohedral twinning. Validate with the R1/R1_all ratio (acceptable if < 5% discrepancy) .
- Hydrogen bonding : Perform graph-set analysis (e.g., Etter’s formalism) to classify motifs (e.g., for dimeric O–H⋯N interactions) .
Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor or receptor ligand?
- Target selection : Prioritize enzymes with active-site nucleophiles (e.g., serine proteases) due to the electrophilic imine group .
- Assay design : Use fluorescence-based assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) at pH 7.4. Calculate IC50 values via nonlinear regression .
- Control experiments : Compare activity against the hydrolyzed product (post-ester cleavage) to confirm specificity .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N2. Decomposition >200°C suggests suitability for high-temperature applications .
- Light sensitivity : Expose to UV (254 nm) and track absorbance changes at λmax (∼300 nm) over 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
